Decahydronaphthalene

説明

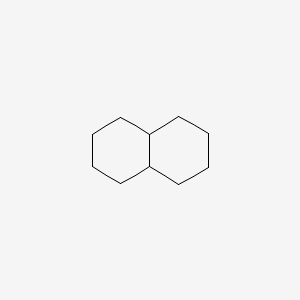

Decalin is an ortho-fused bicyclic hydrocarbon that is the decahydro- derivative of naphthalene. It has a role as a solvent.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBZCPXTIHJBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024912, DTXSID00873337, DTXSID90883405 | |

| Record name | Decalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4as,8as)-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.76 (Air= 1), Relative vapor density (air = 1): 4.8 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127 | |

| Record name | Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | cis-Decahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20448 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/ | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear colorless liquid, Water-white liquid | |

CAS No. |

91-17-8, 493-01-6, 493-02-7 | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decalin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Decahydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Decahydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, decahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, decahydro-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, decahydro-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4as,8as)-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Decahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-bicyclo[4.4.0]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-bicyclo[4.4.0]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88451Q4XYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-44 °F (USCG, 1999), -43 °C, -40 °C | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/504 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DECAHYDRONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Decahydronaphthalene: A Comprehensive Technical Guide for Researchers

Decahydronaphthalene, commonly known as decalin, is a versatile bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a colorless, volatile liquid with a characteristic aromatic odor, widely utilized in industrial and research settings as a solvent and a chemical intermediate.[1][2] This guide provides an in-depth overview of its fundamental properties, experimental protocols, and safety considerations tailored for researchers, scientists, and professionals in drug development.

This compound exists as two stereoisomers, cis-decahydronaphthalene and trans-decahydronaphthalene, which arise from the manner in which the two six-membered rings are fused. The trans isomer is energetically more stable than the cis isomer due to reduced steric strain.[3][4] The isomeric composition of commercially available decalin is typically a mixture, often with a higher concentration of the cis form.[5]

Core Chemical and Physical Properties

The distinct properties of the cis and trans isomers, as well as their common mixture, are summarized in the tables below. These differences are crucial for applications requiring specific stereochemistry or physical characteristics.

General and Isomer-Specific Properties

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | This compound (Mixture) |

| Synonyms | cis-Decalin, cis-Bicyclo[4.4.0]decane[6][7] | trans-Decalin, trans-Bicyclo[4.4.0]decane[8] | Decalin, Naphthan, Perhydronaphthalene[9] |

| CAS Number | 493-01-6[6] | 493-02-7[8] | 91-17-8[5] |

| Molecular Formula | C₁₀H₁₈[6] | C₁₀H₁₈[8] | C₁₀H₁₈[10] |

| Molecular Weight | 138.25 g/mol [6] | 138.25 g/mol [8] | 138.25 g/mol [10] |

| Appearance | Clear, colorless liquid[11] | Clear, colorless liquid[2] | Clear, colorless liquid[2] |

| Odor | Aromatic, menthol-like[11] | Aromatic[9] | Aromatic, like turpentine[10] |

Physical and Thermochemical Data

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | This compound (Mixture) |

| Melting Point | -43 °C (-45.2 °F)[4][6] | -32 °C (-25.6 °F)[8] | -125 °C (-193 °F)[10] |

| Boiling Point | 193-196 °C (379.4-384.8 °F)[4][6] | 185-187 °C (365-368.6 °F)[4][8] | 189-191 °C (372.2-375.8 °F)[10] |

| Density | 0.897 g/mL at 25 °C[6] | 0.870 g/mL at 25 °C[8] | 0.896 g/mL at 25 °C[10] |

| Refractive Index (n20/D) | 1.481[6] | 1.469[8] | 1.474[10] |

| Vapor Pressure | 42 mmHg at 92 °C[6] | 42 mmHg at 92 °C[8] | 42 mmHg at 92 °C[12] |

| Vapor Density | 4.76 (vs. air)[6] | 4.76 (vs. air)[8] | 4.76 (vs. air)[12] |

| Flash Point | 58 °C (136.4 °F) - closed cup[6] | 58 °C (136.4 °F) - closed cup[8] | 57 °C (134.6 °F) - closed cup[12] |

| Autoignition Temp. | 250 °C (482 °F)[6] | 250 °C (482 °F)[8] | 250 °C (482 °F)[12] |

| Explosive Limits | 0.7-4.9% at 100 °F[6] | 0.7-4.9% at 100 °F[8] | 0.7-4.9% at 100 °F[10] |

| Water Solubility | Poorly soluble[11] | Insoluble[4] | 6 mg/L at 20 °C[10] |

| Other Solubilities | Soluble in chloroform, ether, methanol, and alcohol.[1] | Very soluble in alcohol, ether, chloroform.[2] | Miscible with most ketones and esters.[2] |

Spectroscopic Data

Characterization of this compound and its isomers is routinely performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are available for distinguishing between the cis and trans isomers based on their distinct chemical shifts.[1][3][8]

-

Infrared (IR) Spectroscopy: FTIR and FIR spectra have been recorded and analyzed to assign various vibrational modes.[1][6][10]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, often coupled with gas chromatography (GC/MS) for separation and identification.[12][13][14]

Reactivity and Stability

This compound is a stable, saturated hydrocarbon.[10] However, it is incompatible with strong oxidizing agents.[9] A critical safety concern is its propensity to form explosive hydroperoxides upon storage, particularly when exposed to air, light, and heat.[9][10] This reactivity is a significant hazard, and proper handling and testing procedures are mandatory.

Key Applications in Research and Industry

This compound's unique properties make it valuable in a range of applications:

-

Solvent: It is an excellent solvent for a variety of substances, including greases, resins, waxes, oils, and plastics, leading to its use in industrial cleaners, specialty coatings, and as a paint remover.[5][15]

-

Fuel and Energy: As a hydrogen storage material, it is considered a promising intermediate for automobile fuel cells. The thermal stability of trans-decalin also makes it a valuable additive for aviation kerosene.[15]

-

High-Performance Materials: It serves as the preferred solvent in the dry spinning process for manufacturing ultra-high molecular weight polyethylene (UHMWPE) fibers.[15]

-

Electronics: It is used in the production of high-grade TFT liquid crystal display materials.[15]

Experimental Protocols

The following section details essential laboratory procedures for working with this compound.

Synthesis of this compound from Naphthalene

This compound is commercially produced via the catalytic hydrogenation of naphthalene.[5][16]

Methodology:

-

Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 100 mL) is charged with a weighed amount of naphthalene, a suitable catalyst (e.g., Nickel-based, Platinum, or Palladium), and a solvent such as methanol.[5][16]

-

Inerting: The autoclave is sealed and flushed multiple times with an inert gas like nitrogen to remove all oxygen.[16]

-

Reaction Conditions: The reactor is heated to the desired temperature. Hydrogen gas is then introduced and maintained at a specific pressure. The reaction proceeds for a set duration with constant stirring to ensure efficient contact between the reactants and the catalyst.[16]

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature. The pressure is carefully released, and the liquid product is collected.[16]

-

Purification: The resulting this compound can be purified from the catalyst and solvent by filtration followed by distillation.

Purification of this compound Isomers

Separating the cis and trans isomers can be achieved through fractional distillation, although it requires high efficiency. A chemical method can also be employed to remove the more reactive cis-isomer.[13]

Methodology:

-

Initial Assessment: Begin with a mixture of cis and trans this compound.

-

Chemical Separation (Optional): To remove the cis-isomer, stir the mixture with a limited quantity of anhydrous aluminum chloride (AlCl₃) at room temperature for approximately 48 hours. The cis-isomer reacts preferentially.[13]

-

Filtration: Filter the mixture to remove the AlCl₃ and any complexed material.[13]

-

Fractional Distillation: The resulting liquid (either the original mixture or the AlCl₃-treated liquid enriched in the trans-isomer) is subjected to efficient fractional distillation to separate the isomers based on their different boiling points.[13]

-

Fractional Crystallization: For higher purity, the distilled fractions can be further purified by fractional crystallization, which involves partially freezing the liquid and removing the remaining liquid phase.[13]

Peroxide Testing and Removal

WARNING: The formation of peroxides in this compound presents a severe explosion hazard. Visually inspect containers for crystals, discoloration, or oily layers before handling.[17][18] If any are present, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

Peroxide Test Protocol (Qualitative Iodide Method):

-

Preparation: In a suitable glass vial, add ~1 mL of the this compound sample to an equal volume of glacial acetic acid.[19]

-

Reagent Addition: Add approximately 0.1 g of sodium iodide (NaI) or potassium iodide (KI) powder.[19]

-

Observation: A yellow color indicates a low concentration of peroxides (40-100 ppm), while a brown color signifies a higher, more dangerous concentration.[19] Commercial test strips (0.5-100 ppm range) are also a reliable method.[17]

Peroxide Removal Protocol (Activated Alumina Method): This method is effective for removing peroxides from water-insoluble solvents like this compound.[18]

-

Column Preparation: Prepare a small chromatography column packed with activated alumina.

-

Elution: Carefully pass the this compound containing peroxides through the alumina column. The alumina adsorbs the peroxides.

-

Decontamination of Alumina: IMPORTANT: The alumina column now contains concentrated peroxides and must be decontaminated. Flush the column with a dilute acidic solution of ferrous sulfate to destroy the peroxides before disposal.[18]

Safety Information

This compound is a hazardous substance requiring strict safety protocols.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |

| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and use a respirator with an appropriate filter (e.g., type ABEK) when handling.[6][8]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area below +30°C. Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

First Aid (Inhalation): Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call a physician immediately.[7]

-

First Aid (Skin Contact): Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician.[7]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[7][16]

-

First Aid (Ingestion): Do NOT induce vomiting due to the aspiration hazard. Rinse mouth and drink plenty of water. Call a physician immediately.[7][16]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, dry powder, carbon dioxide, or a water spray.

-

Hazards: Vapors are heavier than air and may form explosive mixtures with air.[2][7] Heating to decomposition releases acrid smoke and fumes.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Naphthalene, decahydro-, cis- [webbook.nist.gov]

- 3. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 13C NMR spectrum [chemicalbook.com]

- 4. Decalin - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound(91-17-8) IR Spectrum [chemicalbook.com]

- 7. 顺式十氢萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | 91-17-8 [chemicalbook.com]

- 10. Naphthalene, decahydro- [webbook.nist.gov]

- 11. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. CN102838439B - Method for producing this compound through naphthalene hydrogenation - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. otago.ac.nz [otago.ac.nz]

- 19. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Stereoisomers of Decahydronaphthalene: cis- and trans-Decalin

For Researchers, Scientists, and Drug Development Professionals

Decahydronaphthalene, commonly known as decalin, is a bicyclic alkane with the chemical formula C₁₀H₁₈. It is a saturated derivative of naphthalene and exists as two distinct stereoisomers: cis-decalin and trans-decalin. These isomers, arising from the fusion of two cyclohexane rings, exhibit significant differences in their conformational flexibility, thermodynamic stability, and spectroscopic properties. Understanding these differences is crucial for professionals in organic synthesis, medicinal chemistry, and materials science, where the rigid or flexible nature of a molecular scaffold can profoundly influence molecular interactions and bulk properties.

Structural and Conformational Analysis

The stereoisomerism in decalin is determined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C-9 and C-10). In cis-decalin, these hydrogens are on the same side of the molecule, while in trans-decalin, they are on opposite sides.[1] This seemingly subtle difference leads to vastly different three-dimensional structures and conformational dynamics.

Both cyclohexane rings in both isomers adopt a chair conformation to minimize angle and torsional strain.[2] In trans-decalin, the two rings are fused via equatorial-equatorial bonds. This arrangement results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo ring flipping without significant strain that would lead to bond breakage.[2][3]

Conversely, cis-decalin has the two rings fused through one axial and one equatorial bond.[1] This fusion imparts a bent shape to the molecule.[2] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring-flipping process, where both rings simultaneously invert their chair conformations.[1][3] This inversion is rapid at room temperature.[4]

Thermodynamic Stability

The trans isomer of decalin is thermodynamically more stable than the cis isomer. The energy difference between the two is approximately 2.7 kcal/mol.[5][6] This increased stability of trans-decalin is attributed to fewer unfavorable steric interactions. In cis-decalin, the concave face of the molecule introduces non-bonded interactions and three additional gauche-butane interactions that are absent in the more linear trans isomer.[5][7]

Quantitative Data Summary

The distinct stereochemistry of cis- and trans-decalin gives rise to measurable differences in their physical properties. The following table summarizes key quantitative data for the two isomers.

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |

| CAS Number | 493-01-6[8] | 493-02-7[9] |

| Molecular Weight | 138.25 g/mol [10] | 138.25 g/mol [9] |

| Boiling Point | 193 °C[11] | 185 °C[11] |

| Melting Point | -125 °C[10] | Not available |

| Density | 0.896 g/mL at 25 °C[10] | Not available |

| Thermodynamic Stability | Less stable | More stable by ~2.7 kcal/mol[5][6] |

| Refractive Index (n20/D) | 1.474 (mixture)[10] | 1.474 (mixture)[10] |

Experimental Protocols

Synthesis of Decalin Isomers

Decalin is typically produced by the catalytic hydrogenation of naphthalene.[10][12] The ratio of cis to trans isomers formed is dependent on the reaction conditions.[13]

General Procedure for Hydrogenation of Naphthalene:

-

Catalyst Preparation: A nickel-based catalyst is commonly used.

-

Reaction Setup: Naphthalene is dissolved in a suitable solvent in a high-pressure reactor.

-

Hydrogenation: The mixture is subjected to high-pressure hydrogen gas in the presence of the catalyst. The temperature and pressure are critical parameters that influence the isomer ratio.

-

Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield a mixture of cis- and trans-decalin.

Separation of cis- and trans-Decalin

Due to the small difference in their boiling points (approximately 8 °C), the separation of cis- and trans-decalin by conventional distillation is challenging and requires a high number of theoretical plates and a large reflux ratio.[11]

Steam Distillation for Isomer Separation: A patented method describes the use of steam distillation for a more efficient separation.[11]

-

Apparatus: A distillation column with 10-100 theoretical plates is used.

-

Procedure: The mixture of decalin isomers is subjected to steam distillation at atmospheric pressure. The water consumption is typically 0.1 to 8 times the mass of the decalin mixture.

-

Separation: The lower-boiling trans-decalin is enriched in the distillate, while the higher-boiling cis-decalin remains in the still. Separation of the water from the organic phases at the top and bottom of the column yields the purified isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to distinguish between the two isomers.

-

cis-Decalin: Due to the rapid ring inversion at room temperature, the protons are in an averaged environment, resulting in a single, sharp resonance in the ¹H NMR spectrum.[4]

-

trans-Decalin: The rigid, conformationally locked structure of trans-decalin means that the axial and equatorial protons are in distinct chemical environments. This leads to a broad, partially resolved band in the ¹H NMR spectrum, as opposed to the sharp single peak of the cis isomer.[4]

Infrared (IR) spectroscopy can also be used for characterization, with specific absorption bands corresponding to the vibrations of the C-H and C-C bonds within the distinct molecular frameworks.[14]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key structural and conformational relationships of the decalin stereoisomers.

Caption: Synthesis and key properties of cis- and trans-decalin.

Caption: Conformational differences between cis- and trans-decalin.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 4. osti.gov [osti.gov]

- 5. Decalins | PPT [slideshare.net]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. Naphthalene, decahydro-, cis- [webbook.nist.gov]

- 9. Naphthalene, decahydro-, trans- [webbook.nist.gov]

- 10. 十氢萘,顺式和反式的混合物 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ozonation of Decalin as a Model Saturated Cyclic Molecule: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Decahydronaphthalene for Laboratory Use

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of decahydronaphthalene (decalin), a widely utilized solvent and building block in chemical research and development. The document details established methodologies for its preparation via catalytic hydrogenation of naphthalene and subsequent purification to separate its cis and trans isomers. This guide is intended to equip researchers with the necessary knowledge to produce high-purity this compound for laboratory applications.

Synthesis of this compound via Catalytic Hydrogenation

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of naphthalene.[1] This process involves the addition of hydrogen across the aromatic rings of naphthalene in the presence of a metal catalyst, typically under elevated temperature and pressure.[2] The reaction proceeds in a stepwise manner, first forming tetralin (1,2,3,4-tetrahydronaphthalene) as an intermediate, which is then further hydrogenated to this compound.[3]

The choice of catalyst and reaction conditions significantly influences the reaction rate, overall yield, and the ratio of cis to trans isomers in the final product.[2] Commonly employed catalysts include platinum, palladium, nickel, and rhodium.[2]

Experimental Protocol: Catalytic Hydrogenation of Naphthalene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Naphthalene

-

Catalyst (e.g., 5% Pd/C, Raney Nickel)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

Reactor Setup: In a high-pressure stainless-steel autoclave, place a weighed amount of naphthalene and the chosen catalyst (e.g., a catalyst to reactant ratio of 0.12 g to 0.18 g).[1][5]

-

Solvent Addition: Add the selected solvent to the autoclave.[1]

-

Inerting: Flush the autoclave multiple times with an inert gas, such as nitrogen, to remove any residual oxygen.[1]

-

Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40 bar).[5]

-

Heating and Stirring: Heat the reactor to the target temperature (e.g., 80°C to 250°C) while stirring vigorously (e.g., 1000 rpm).[1][5]

-

Reaction Monitoring: Maintain the reaction conditions for a specified duration (e.g., 4 hours) or until hydrogen uptake ceases, indicating the completion of the reaction.[1]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Work-up:

-

Catalyst Filtration: Filter the reaction mixture to remove the solid catalyst. This can be achieved by passing the mixture through a pad of celite or a similar filter aid.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator. The remaining liquid is crude this compound, a mixture of cis and trans isomers.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Quantitative Data on Naphthalene Hydrogenation

The following table summarizes representative quantitative data for the catalytic hydrogenation of naphthalene under different conditions.

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Decalin Yield (%) | Reference |

| 5% Pd/Al₂O₃ | 250 | 40 | - | 99.5 | [5] |

| 2% Pd/Al₂O₃ | 250 | 40 | - | 26.9 | [5] |

| 1% Pd/Al₂O₃ | 250 | 40 | - | 5.3 | [5] |

| NiMoW (unsupported) | 240 | 60 | - | 99.1 (selectivity) | [6] |

| Rhodium on carbon | - | Low | - | >90 (cis isomer) | [4] |

Purification of this compound

The crude product from the synthesis is a mixture of cis- and trans-decahydronaphthalene. These isomers have slightly different physical properties, which allows for their separation. The trans isomer is generally more stable due to lower steric strain.[2] Fractional distillation is the most common laboratory technique for separating these isomers, exploiting their difference in boiling points.[7] Steam distillation has also been reported as an effective method.[1]

Experimental Protocol: Fractional Distillation of this compound Isomers

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column or a column packed with Raschig rings or other suitable packing material is recommended to increase the number of theoretical plates and improve separation efficiency.

-

Charging the Flask: Add the crude this compound mixture and a few boiling chips to the distillation flask.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Distillation and Fraction Collection:

-

Slowly increase the temperature and observe the vapor rising through the fractionating column.

-

The lower-boiling trans-isomer (boiling point: ~185-187°C) will distill first. Collect this fraction in a separate receiving flask.

-

Once the temperature begins to rise again, change the receiving flask to collect the higher-boiling cis-isomer (boiling point: ~193-196°C).

-

-

Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Purification Workflow

Caption: Workflow for the purification of this compound isomers.

Quantitative Data on this compound Purification

The following table presents data on the purification of this compound isomers.

| Purification Method | Theoretical Plates | Reflux Ratio | Purity of trans-Decalin (%) | Purity of cis-Decalin (%) | Reference |

| Steam Distillation | 50 | 15:1 | 99.7 | 99.1 | [1] |

| Vacuum Rectification | 130 | ~145:1 | - | 99.93 | [1] |

| Vacuum Rectification | 200 | 160:1 | 99.97 | - | [1] |

Characterization of this compound Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for confirming the identity and assessing the purity of the synthesized and purified this compound isomers. The two isomers will have distinct retention times in the gas chromatogram and will exhibit characteristic mass spectra.

GC-MS Analysis Parameters

The following table provides typical parameters for the GC-MS analysis of this compound isomers.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Split |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

The mass spectra of both cis- and trans-decahydronaphthalene are characterized by a molecular ion peak at m/z 138 and a series of fragment ions. While the mass spectra are very similar, slight differences in fragmentation patterns may be observed. The primary means of differentiation is their chromatographic separation.

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound in a laboratory setting. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

- 1. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. mdpi.com [mdpi.com]

- 6. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation - Polkovnichenko - Theoretical Foundations of Chemical Engineering [jdigitaldiagnostics.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Decahydronaphthalene CAS number and chemical identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a colorless liquid with a characteristic aromatic odor and is widely utilized as an industrial solvent for resins, waxes, and oils.[1][2] Its stable, non-polar nature also makes it a valuable component in various chemical syntheses and as a fuel additive. This technical guide provides an in-depth overview of the chemical identification, synthesis, isomerism, and analytical characterization of this compound, tailored for professionals in research and development.

Chemical Identification

This compound exists as two stereoisomers, cis-decahydronaphthalene and trans-decahydronaphthalene, which differ in the spatial arrangement of the hydrogen atoms at the ring fusion. The commercial product is often a mixture of these two isomers.

| Identifier | This compound (Mixture of Isomers) | cis-Decahydronaphthalene | trans-Decahydronaphthalene |

| CAS Number | 91-17-8[3] | 493-01-6[4] | 493-02-7[5] |

| Molecular Formula | C₁₀H₁₈[3] | C₁₀H₁₈[4] | C₁₀H₁₈[5] |

| Molecular Weight | 138.25 g/mol [3] | 138.25 g/mol [4] | 138.25 g/mol [5] |

| IUPAC Name | This compound | cis-Bicyclo[4.4.0]decane[6] | trans-Bicyclo[4.4.0]decane[7] |

| Synonyms | Decalin, Naphthan, Perhydronaphthalene[8] | cis-Decalin[6] | trans-Decalin[5] |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its isomeric form, with notable differences in melting and boiling points.

| Property | This compound (Mixture of Isomers) | cis-Decahydronaphthalene | trans-Decahydronaphthalene |

| Appearance | Clear, colorless liquid[9] | Colorless liquid | Colorless liquid |

| Odor | Aromatic, like turpentine[9] | - | - |

| Density | 0.896 g/mL at 25 °C[9] | 0.897 g/mL at 25 °C[10] | 0.870 g/mL at 25 °C[11] |

| Melting Point | -125 °C[2] | -43 °C[12] | -32 °C[11] |

| Boiling Point | 189-191 °C[13] | 193 °C[10] | 185 °C[11] |

| Flash Point | 57 °C (closed cup)[14] | 58 °C (closed cup)[12] | 58 °C (closed cup)[11] |

| Solubility in Water | Insoluble[8] | - | - |

| Solubility in Organic Solvents | Soluble in chloroform, ether, methanol, and alcohol[9] | - | - |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the catalytic hydrogenation of naphthalene.[15] This process involves the addition of hydrogen to the aromatic rings of naphthalene in the presence of a catalyst, typically under elevated temperature and pressure.

Experimental Protocol: Catalytic Hydrogenation of Naphthalene

Materials:

-

Naphthalene

-

Solvent (e.g., this compound or tetralin)

-

Catalyst (e.g., Nickel-based, Pt-Al, or Ni-Al)

-

High-pressure autoclave reactor

-

Hydrogen gas

Procedure:

-

A solution of naphthalene in the chosen solvent is prepared and placed in a high-pressure stainless-steel autoclave.

-

The catalyst is added to the reactor. A common catalyst is a nickel-based catalyst on a support like a ZSM-5 molecular sieve.[5]

-

The autoclave is sealed and flushed multiple times with an inert gas, such as nitrogen, to remove any air.

-

The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 2-15 MPa).

-

The reaction mixture is heated to the target temperature (e.g., 120-280 °C) with constant stirring.

-

The reaction is allowed to proceed for a set duration, during which hydrogen is consumed. The progress of the reaction can be monitored by the drop in hydrogen pressure.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The resulting liquid product, a mixture of this compound isomers and any remaining solvent or intermediates, is then purified by distillation.

Isomerism and Separation

This compound exists as two stable stereoisomers, cis and trans, which arise from the fusion of the two cyclohexane rings. The trans isomer is thermodynamically more stable than the cis isomer.

Due to their close boiling points, the separation of cis and trans isomers by simple distillation is challenging. Azeotropic distillation is a more effective method for their separation.

Experimental Protocol: Separation of Isomers by Azeotropic Distillation

Materials:

-

Mixture of cis- and trans-decahydronaphthalene

-

Entrainer (e.g., quadrol, 1,2-propylenediamine)

-

Fractional distillation apparatus with a high number of theoretical plates (>15)

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

The mixture of this compound isomers is charged into the distillation flask of the fractional distillation apparatus.

-

An appropriate entrainer is added to the mixture. The entrainer forms an azeotrope with one of the isomers, altering its effective boiling point.

-

The mixture is heated to boiling, and the vapor is allowed to rise through the distillation column.

-

The distillation is carried out at a controlled pressure (e.g., 0.3-1 atm) and reflux ratio (e.g., 1:1 to 10:1).

-

The azeotrope of the entrainer and one of the isomers (typically the trans isomer) will distill over first. This distillate is collected in the receiving flask.

-

The collected distillate, upon cooling, may separate into two layers, allowing for the recovery of the entrainer.

-

The remaining liquid in the distillation flask will be enriched in the other isomer (typically the cis isomer), which can then be collected as a separate fraction.

Analytical Characterization

A variety of analytical techniques can be employed to identify and quantify this compound and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the cis and trans isomers and identifying them based on their mass spectra.

Experimental Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating the isomers.

-

Injection: A small volume of the sample (e.g., 1 µL) is injected into the GC inlet, typically in split mode.

-

Oven Temperature Program: A temperature program is used to separate the isomers. For example, an initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.

-

Data Analysis: The retention times of the cis and trans isomers are used for identification, and their mass spectra are compared to library spectra for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. As a saturated hydrocarbon, the spectrum is characterized by C-H stretching and bending vibrations.

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to confirm the presence of C-H bonds in an alkane environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and stereochemistry of the this compound isomers.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (5-25 mg for ¹H NMR, higher for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument: A high-resolution NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired to observe the chemical shifts and coupling patterns of the protons.

-

¹³C NMR: The spectrum is acquired to observe the chemical shifts of the carbon atoms. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.

-

-

Data Analysis: The chemical shifts, integration of signals, and coupling constants are analyzed to confirm the structure and distinguish between the cis and trans isomers, which exhibit distinct spectral patterns.

Safety Information

This compound is a flammable liquid and vapor. It can cause skin irritation and may be harmful if inhaled or swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. shimadzu.com [shimadzu.com]

- 4. CN102838439B - Method for producing this compound through naphthalene hydrogenation - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]